molecular formula C9H17N3O B12351752 2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine

2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine

Cat. No.: B12351752
M. Wt: 183.25 g/mol
InChI Key: HLFUAODIILWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic compound that features both a morpholine ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine typically involves the reaction of morpholine with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces fully saturated amines.

Scientific Research Applications

2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine is unique due to its combination of a morpholine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C9H17N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h9H,1-7H2,(H2,10,11)

InChI Key

HLFUAODIILWBCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C(C1)N)N2CCOCC2

Origin of Product

United States

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